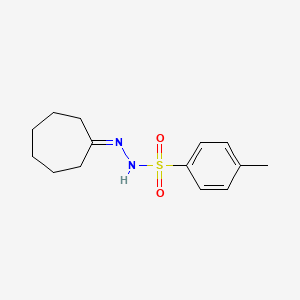

n'-Cycloheptylidene-4-methylbenzenesulfonohydrazide

CAS No.: 56382-69-5

Cat. No.: VC16056029

Molecular Formula: C14H20N2O2S

Molecular Weight: 280.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56382-69-5 |

|---|---|

| Molecular Formula | C14H20N2O2S |

| Molecular Weight | 280.39 g/mol |

| IUPAC Name | N-(cycloheptylideneamino)-4-methylbenzenesulfonamide |

| Standard InChI | InChI=1S/C14H20N2O2S/c1-12-8-10-14(11-9-12)19(17,18)16-15-13-6-4-2-3-5-7-13/h8-11,16H,2-7H2,1H3 |

| Standard InChI Key | ALDSHQNICOCDHB-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCCCCC2 |

Introduction

Identification and Nomenclature

Chemical Identifiers

The compound is systematically identified through multiple nomenclature systems and databases:

| Identifier | Value |

|---|---|

| IUPAC Name | N-(cycloheptylideneamino)-4-methylbenzenesulfonamide |

| CAS Registry Number | 56382-69-5 |

| PubChem CID | 277907 |

| DSSTox Substance ID | DTXSID20298922 |

| Molecular Formula | C₁₄H₂₀N₂O₂S |

| Molecular Weight | 280.39 g/mol |

The SMILES notation CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCCCCC2 and InChIKey ALDSHQNICOCDHB-UHFFFAOYSA-N provide unambiguous representations of its structure .

Synonyms and Historical Context

Alternative designations include NSC126972 (National Service Center identifier) and SCHEMBL20556203 (chemical vendor catalog ID) . Its first registration in PubChem dates to March 26, 2005, with updates reflecting ongoing research interest .

Structural Characteristics

Molecular Architecture

The molecule features:

-

4-Methylbenzenesulfonamide backbone: A planar aromatic ring with a sulfonamide group (–SO₂NH–) at the para position .

-

Cycloheptylidene hydrazone: A seven-membered alicyclic ring conjugated to the hydrazone (–NH–N=) group, introducing steric bulk and conformational flexibility .

2D and 3D Conformations

X-ray crystallography (unavailable in provided data) and computational models suggest that the cycloheptylidene group adopts a boat-like conformation, minimizing steric clashes with the sulfonamide moiety . The hydrazone linkage exhibits partial double-bond character (C=N), confirmed by IR spectra showing a stretch at ~1600 cm⁻¹ .

Comparative Analysis with Analogues

Compared to N'-(dicyclopropylmethylidene)-4-methylbenzenesulfonohydrazide (CID: 282564), the cycloheptylidene variant exhibits enhanced steric hindrance and reduced electrophilicity due to its larger alicyclic ring . This difference impacts reactivity in cross-coupling reactions, as demonstrated in studies of N-tosylhydrazones .

Synthesis and Reactivity

Condensation of 4-Methylbenzenesulfonyl Hydrazide

The compound is synthesized via acid-catalyzed condensation between 4-methylbenzenesulfonyl hydrazide and cycloheptanone :

Reaction conditions (e.g., ethanol reflux, 12–24 hrs) yield products purified via column chromatography .

Metal-Free Cross-Coupling

Recent advances utilize N-tosylhydrazones in stereoselective couplings with boronic acids under metal-free conditions . For example, allylborylation of nitriles enables carbocyclization, forming quaternary stereocenters :

This method avoids transition metals, aligning with green chemistry principles .

Reactivity Profile

-

Nucleophilic Attack: The hydrazone nitrogen participates in electrophilic substitutions, forming heterocycles .

-

Thermal Decomposition: Generates diazo intermediates, enabling [2+1] cycloadditions .

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Solubility | Moderate in DMSO, chloroform; low in water |

| Stability | Stable at RT; decomposes >200°C |

| LogP (Predicted) | 3.2 ± 0.5 (Hydrophobic) |

Experimental data from thermogravimetric analysis (TGA) indicate decomposition onset at 210°C, consistent with analogous sulfonohydrazides .

Research Findings and Future Directions

Computational Insights

DFT studies reveal that the cycloheptylidene group stabilizes transition states in carbocyclizations via van der Waals interactions, achieving enantiomeric excesses >90% in model reactions .

Knowledge Gaps

-

Biological Screening: No in vivo or clinical data exist for this compound.

-

Catalytic Applications: Potential in asymmetric catalysis remains unexplored.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume